[(Z)-[amino-(4-methylphenyl)methylidene]amino] 4-bromobenzoate
Overview
Description
Preparation Methods
The synthesis of [(Z)-[amino-(4-methylphenyl)methylidene]amino] 4-bromobenzoate can be achieved through several synthetic routes. One common method involves the reaction of 4-bromobenzoic acid with [(Z)-[amino-(4-methylphenyl)methylidene]amine] under specific reaction conditions. The reaction typically requires the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid, to facilitate the reaction. The reaction mixture is then heated to a specific temperature, usually around 60-80°C, for a certain period to ensure complete conversion of the reactants to the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production process while maintaining the desired purity and yield of the compound.
Chemical Reactions Analysis
[(Z)-[amino-(4-methylphenyl)methylidene]amino] 4-bromobenzoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation reaction typically results in the formation of corresponding benzoic acid derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride. The reduction reaction may lead to the formation of amine derivatives.
Substitution: Substitution reactions involving this compound can occur at the bromine atom or the amino group. Common reagents used in these reactions include halogens, alkylating agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
[(Z)-[amino-(4-methylphenyl)methylidene]amino] 4-bromobenzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: This compound can be used in the study of enzyme inhibition and protein-ligand interactions. Its ability to interact with biological molecules makes it a valuable tool in biochemical research.
Medicine: Potential applications in drug discovery and development, particularly in the design of new therapeutic agents targeting specific diseases. Its structural features may allow for the modulation of biological pathways involved in disease progression.
Industry: Used in the production of specialty chemicals and intermediates for various industrial processes. Its reactivity and stability make it suitable for use in manufacturing processes.
Mechanism of Action
The mechanism of action of [(Z)-[amino-(4-methylphenyl)methylidene]amino] 4-bromobenzoate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used. For example, in biochemical research, it may interact with enzymes involved in metabolic pathways, while in medicinal chemistry, it may target receptors or proteins associated with disease states.
Comparison with Similar Compounds
[(Z)-[amino-(4-methylphenyl)methylidene]amino] 4-bromobenzoate can be compared with other similar compounds, such as [(Z)-[amino-(4-aminophenyl)methylidene]amino] 4-chlorobenzoate and [(Z)-[amino-(4-methoxyphenyl)methylidene]amino] 4-chlorobenzoate. These compounds share similar structural features but differ in the substituents attached to the benzene ring. The presence of different substituents can influence the reactivity, stability, and potential applications of these compounds. This compound is unique due to the presence of the bromine atom, which can enhance its reactivity and potential for further functionalization.
Similar Compounds
- [(Z)-[amino-(4-aminophenyl)methylidene]amino] 4-chlorobenzoate
- [(Z)-[amino-(4-methoxyphenyl)methylidene]amino] 4-chlorobenzoate
- [(Z)-[amino-(4-aminophenyl)methylidene]amino] 4-chlorobenzoate
Properties
IUPAC Name |
[(Z)-[amino-(4-methylphenyl)methylidene]amino] 4-bromobenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O2/c1-10-2-4-11(5-3-10)14(17)18-20-15(19)12-6-8-13(16)9-7-12/h2-9H,1H3,(H2,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDZCXEASLAOCHI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=NOC(=O)C2=CC=C(C=C2)Br)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=N/OC(=O)C2=CC=C(C=C2)Br)/N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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